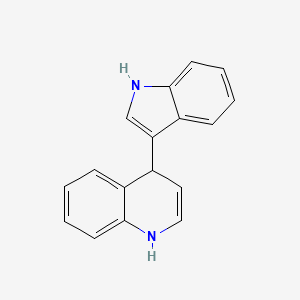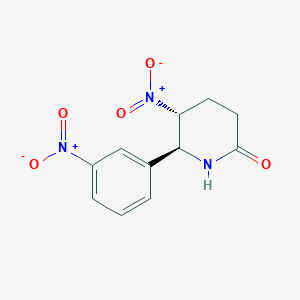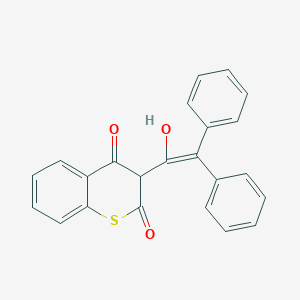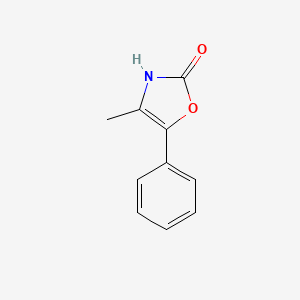
2-(Diethylamino)-2-oxoethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-2-oxoethyl diethyl phosphate is an organophosphorus compound with the molecular formula C10H22NO4P. This compound is known for its unique chemical structure, which includes a diethylamino group, an oxoethyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethyl diethyl phosphate typically involves the reaction of diethyl phosphite with diethylaminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-oxoethyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
2-(Diethylamino)-2-oxoethyl diethyl phosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-oxoethyl diethyl phosphate involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphate group can form coordination complexes with metal ions. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Diethylamino)-2-oxoethyl diethyl phosphate include:
- Diethyl phosphite
- Diethylaminoethanol
- Diethylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications .
Properties
CAS No. |
61131-13-3 |
|---|---|
Molecular Formula |
C10H22NO5P |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] diethyl phosphate |
InChI |
InChI=1S/C10H22NO5P/c1-5-11(6-2)10(12)9-16-17(13,14-7-3)15-8-4/h5-9H2,1-4H3 |
InChI Key |
NGFZPXKBMBZPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)


![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)




